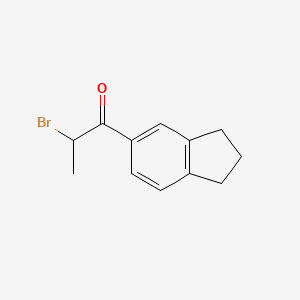

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-8(13)12(14)11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPSOELIGSAFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(CCC2)C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-bromine undergoes nucleophilic displacement under SN2 or SN1 conditions due to its proximity to the electron-withdrawing ketone group.

Key Observations :

-

Polar aprotic solvents (DMF, acetone) enhance reaction rates.

-

Steric hindrance from the indene ring reduces substitution efficiency compared to linear analogs .

Elimination Reactions

Base-induced dehydrohalogenation generates α,β-unsaturated ketones, a key intermediate for conjugated systems.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOH | EtOH, reflux, 4h | 1-(2,3-Dihydro-1H-inden-5-yl)prop-2-en-1-one | 85% | |

| DBU | CH2Cl2, RT, 2h | Same as above | 90% |

Mechanistic Notes :

-

Strong bases (e.g., DBU) favor E2 pathways, while weaker bases (KOH) follow E1cb mechanisms .

-

The indene ring stabilizes the enone product through conjugation.

Grignard and Organometallic Additions

The ketone group reacts with organometallic reagents to form tertiary alcohols.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH3MgBr | THF, 0°C → RT, 3h | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-1-ol | 75% | |

| PhLi | Et2O, −78°C, 1h | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)-2-phenylpropan-1-ol | 68% |

Limitations :

-

Bulky Grignard reagents (e.g., t-BuMgCl) show reduced reactivity due to steric clashes with the indene system .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings to form carbon–carbon bonds.

Spectral Validation :

Reduction Pathways

Selective reduction of the ketone or C–Br bond is achievable with tailored conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH4 | MeOH, 0°C, 1h | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol | 88% | |

| H2, Pd/C | EtOAc, RT, 6h | 1-(2,3-Dihydro-1H-inden-5-yl)propan-1-one | 95% |

Selectivity :

-

NaBH4 reduces the ketone without affecting the C–Br bond.

-

Catalytic hydrogenation removes bromine selectively.

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage, forming radicals.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), hexane, 12h | 1-(2,3-Dihydro-1H-inden-5-yl)propan-1-one + Br2 | 40% |

Applications :

Critical Analysis of Reactivity Trends

-

Electronic Effects : The ketone group activates the β-bromine for substitution but deactivates the indene ring toward electrophilic substitution .

-

Steric Factors : The fused indene ring hinders access to the carbonyl carbon, slowing nucleophilic additions.

-

Solvent Dependence : Reactions in polar aprotic media (DMF, DMSO) proceed faster due to improved leaving-group stabilization .

This compound’s versatility in substitution, elimination, and coupling reactions positions it as a valuable synthon for indene-functionalized pharmaceuticals and materials. Further studies optimizing catalytic systems (e.g., photoredox catalysis) could unlock novel reactivity modes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is C12H13BrO, with a molecular weight of approximately 253.14 g/mol. The compound features a bromo substituent and an indene derivative, which contribute to its reactivity and biological activity. The structural characteristics are critical for understanding its interactions in biological systems and its potential therapeutic uses .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that compounds with similar structures exhibit significant growth inhibitory effects in various cancer cell lines. For example, derivatives of chalcones have been synthesized and tested for their ability to induce apoptosis in cancer cells through mechanisms involving p53 activation .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| CM-M345 | HCT116 | 2.6 | p53-dependent growth inhibition |

| BP-C4 | HCT116 | 6.25 | Disruption of MDM2 interaction |

| 2-Bromo Compound | Various | TBD | Potential p53 pathway activation |

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to the discovery of new bioactive molecules. For instance, modifications at the bromine position or the carbonyl group can yield derivatives with enhanced biological properties .

Case Study: Synthesis Pathway

A synthetic pathway involving this compound has been explored to produce various derivatives that exhibit improved selectivity and potency against tumor cells. This pathway typically involves:

- Bromination : Introduction of bromine at the 2-position.

- Carbonyl Group Modification : Alteration of the propanone moiety to enhance reactivity.

- Formation of New Derivatives : Utilizing coupling reactions to create a library of compounds for screening.

Pharmacological Studies

The pharmacological profile of this compound is under investigation for its potential use in treating various diseases beyond cancer. Its interactions with biological targets such as enzymes and receptors are being studied to assess its therapeutic viability.

Table 2: Pharmacological Insights

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific kinases |

| Receptor Binding | Interaction with G-protein coupled receptors |

| Toxicity Assessment | Low toxicity observed in preliminary tests |

Mechanism of Action

The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

1-(2,3-Dihydro-1H-inden-5-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromo-1-indanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.

5-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxyl group, affecting its chemical behavior.

Uniqueness

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, with the chemical formula CHBrO and CAS number 63998-49-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial activity, mechanisms of action, and relevant case studies.

The molecular weight of this compound is approximately 241.14 g/mol. The compound exhibits a logP value of 2.768, indicating moderate lipophilicity which may influence its biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated in different contexts.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the bromine atom in its structure may enhance its reactivity towards microbial targets, although specific molecular mechanisms remain to be fully elucidated.

Case Study 1: Synthesis and Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of brominated compounds including this compound and evaluated their biological activities. The study demonstrated that the compound not only inhibited bacterial growth but also showed potential as an antifungal agent against Candida albicans with an MIC of 30 µg/mL .

Case Study 2: Structure-Antibacterial Activity Relationship

A structure-antibacterial activity relationship (SAAR) study indicated that modifications to the indene ring structure could significantly impact the biological efficacy of related compounds. Substituents that enhance electron density on the aromatic system were found to improve antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via bromination of the parent ketone (e.g., 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one) using brominating agents like PBr₃ or HBr in acetic acid. Asymmetric reduction methods (e.g., chiral borane reagents) or Grignard reactions may also apply, as seen in structurally similar indenyl ketones . Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitor by TLC. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in dichloromethane/hexane). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) . For visualization and thermal ellipsoid plots, employ ORTEP-3 with its graphical interface . Validate hydrogen bonding and packing using Mercury or PLATON.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the bromoketone moiety and indene ring protons. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns. FT-IR identifies C=O (1700–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches. Mass spectrometry (EI/ESI) confirms molecular weight. Compare data with PubChem or crystallographic databases to resolve contradictions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this brominated ketone?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d,p) basis set) using Gaussian or ORCA to compute HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. Analyze electrophilicity (ω) and chemical hardness (η) to predict nucleophilic/electrophilic sites . Validate computational results with experimental UV-Vis spectra or cyclic voltammetry.

Q. What strategies address low enantiomeric excess in asymmetric synthesis of related indenyl ketones?

- Methodological Answer : Optimize chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) or switch to enzymatic reduction (e.g., ketoreductases). Monitor enantiomeric excess via chiral HPLC (Chiralpak IC column) or polarimetry. For racemization issues, lower reaction temperatures (<0°C) and avoid protic solvents .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be reconciled?

- Methodological Answer : Re-examine refinement parameters (e.g., thermal displacement factors, hydrogen atom placement) in SHELXL. Compare DFT-optimized geometries with experimental data using Mercury. Consider dynamic effects (e.g., temperature-dependent XRD or neutron diffraction) to account for discrepancies .

Q. What are the key challenges in synthesizing derivatives via nucleophilic substitution at the bromine site?

- Methodological Answer : Bromine’s leaving group ability depends on solvent polarity and nucleophile strength. For SN2 reactions, use polar aprotic solvents (DMF, DMSO) and strong nucleophiles (e.g., NaN₃, KCN). For sluggish reactivity, employ phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis. Monitor by LC-MS to detect side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.